N-[1-(hydrazinecarbonyl)ethyl]methanesulfonamide
Overview
Description
“N-[1-(hydrazinecarbonyl)ethyl]methanesulfonamide” is a chemical compound with the CAS Number: 117267-37-5 . It has a molecular weight of 181.22 and its IUPAC name is N-(2-hydrazino-1-methyl-2-oxoethyl)methanesulfonamide .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C4H11N3O3S/c1-3(4(8)6-5)7-11(2,9)10/h3,7H,5H2,1-2H3,(H,6,8) . This code provides a specific representation of the molecular structure of the compound.Physical and Chemical Properties Analysis
“this compound” is a powder with a melting point of 133-134 degrees . It is stored at room temperature .Scientific Research Applications
Synthesis of Sulfonohydrazides and Sulfonamides
- A photo-induced, catalyst-free three-component reaction involving N-(2-iodoaryl)acrylamide, sulfur dioxide, and hydrazine under UV irradiation generates diverse (2-oxoindolin-3-yl)methanesulfonohydrazides. This process allows for easy incorporation of the sulfonyl group through sulfur dioxide insertion, showcasing a metal-free and photo-redox catalyst-free method for synthesizing sulfonohydrazides under mild conditions (Zhou, Xia, & Wu, 2016).
Chemoselective N-Acylation Reagents
- Research on the development of sufficiently chemoselective N-acylation reagents led to the creation of N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides. These reagents demonstrate good chemoselectivity, contributing significantly to the field of organic synthesis by offering storable and efficient N-acylation options (Kondo, Sekimoto, Nakao, & Murakami, 2000).
Transfer Hydrogenation Catalysis
- The development of precatalysts for the transfer hydrogenation of ketones, employing N-(2-(pyridin-2-yl)ethyl) derivatives, including methanesulfonamide, has been reported. These precatalysts enable efficient catalysis under mild conditions without the need for halide abstractors or basic additives, demonstrating a significant advancement in the field of organometallic catalysis (Ruff, Kirby, Chan, & O'Connor, 2016).
Aminosulfonylation Reactions
- Palladium-catalyzed aminosulfonylation of aryl halides has been utilized to produce aryl N-aminosulfonamides efficiently. This method uses DABCO·(SO2)2 as a convenient sulfur dioxide source and tolerates a wide variety of aryl iodide and hydrazine partners, highlighting its versatility in synthesizing complex sulfonamides (Nguyen, Emmett, & Willis, 2010).
Safety and Hazards
Properties
IUPAC Name |
N-(1-hydrazinyl-1-oxopropan-2-yl)methanesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N3O3S/c1-3(4(8)6-5)7-11(2,9)10/h3,7H,5H2,1-2H3,(H,6,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTKDUCRRVNGNDE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN)NS(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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